molecular formula C11H10Cl2N4OS B2440065 4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 676458-38-1

4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

Cat. No. B2440065
M. Wt: 317.19
InChI Key: RGEWKMZQKXRJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of 1,2,4-triazole derivatives for antimicrobial purposes. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and tested for their antimicrobial activities against various microorganisms. Some of these derivatives exhibited good to moderate activities, indicating their potential in antimicrobial application (Bektaş et al., 2007).

Molecular Structure Analysis

The molecular structure of triazinone derivatives has been studied, such as the synthesis and analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. This research contributes to understanding the structural properties and potential applications of triazinone derivatives in various fields (Hwang et al., 2006).

Larvicidal and Antimicrobial Properties

A study on novel triazinone derivatives showed both larvicidal and antimicrobial properties. These derivatives were tested against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity, highlighting their potential in pest control and antimicrobial applications (Kumara et al., 2015).

Inhibition of Carbonic Anhydrase

S-triazine derivatives incorporating sulfanilamide and other motifs have been reported to inhibit carbonic anhydrase isoforms. This is particularly relevant for developing new therapeutic agents targeting specific physiological and pathological processes (Havránková et al., 2018).

Synthesis and Reactivity

Studies on the synthesis and reactivity of triazinone derivatives provide insights into their potential applications in material science and chemical synthesis. For example, the research on 4-arylamino-6-chloro-1,3,5-triazin-2(1H)-ones discusses nucleophilic substitution reactions to produce novel fiber reactive triazinyl derivatives (Renfrew et al., 2003).

properties

IUPAC Name

4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)9(13)4-7/h2-4H,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEWKMZQKXRJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

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